3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride
Overview
Description
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H5BrClNO2S. It is widely used in scientific research due to its unique properties, making it suitable for various applications in organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-6-cyano-2-methylbenzene. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonylating agent. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is extensively used in various fields of scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride involves its ability to react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable tool in modifying and studying biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride: Similar in structure but with different positional isomers.
4-Bromo-3-cyano-2-methylbenzenesulfonyl chloride: Another positional isomer with distinct reactivity.
2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride: Differing in the position of the bromine and cyano groups.
Uniqueness
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications where precise chemical modifications are required.
Properties
IUPAC Name |
3-bromo-6-cyano-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-7(9)3-2-6(4-11)8(5)14(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPLQSQUMWXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1S(=O)(=O)Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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